molecular formula C14H13BClNO3 B13412697 4-Benzylcarbamoyl-2-chlorobenzeneboronic acid

4-Benzylcarbamoyl-2-chlorobenzeneboronic acid

Cat. No.: B13412697
M. Wt: 289.52 g/mol
InChI Key: KZNFIAMJDIXVJT-UHFFFAOYSA-N
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Description

4-Benzylcarbamoyl-2-chlorobenzeneboronic acid is an organic boronic acid derivative with the molecular formula C14H13BClNO3 and a molecular weight of 289.52 g/mol . It is characterized by a density of approximately 1.3 g/cm³ and a LogP value of 3.16, indicating its hydrophobic nature . The compound features both a boronic acid group and a benzylcarbamoyl substituent, making it a potential building block in synthetic organic chemistry, particularly in metal-catalyzed cross-coupling reactions. Boronic acids are widely utilized in Suzuki-Miyaura reactions, a palladium-catalyzed process for forming carbon-carbon bonds between boronic acids and organic halides, which is fundamental in pharmaceutical research and materials science for constructing biaryl structures . This product is classified with the signal word "Warning" and has the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should handle this material with appropriate personal protective equipment, including gloves and eye/face protection, and use it only in a well-ventilated area . This compound is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C14H13BClNO3

Molecular Weight

289.52 g/mol

IUPAC Name

[4-(benzylcarbamoyl)-2-chlorophenyl]boronic acid

InChI

InChI=1S/C14H13BClNO3/c16-13-8-11(6-7-12(13)15(19)20)14(18)17-9-10-4-2-1-3-5-10/h1-8,19-20H,9H2,(H,17,18)

InChI Key

KZNFIAMJDIXVJT-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1)C(=O)NCC2=CC=CC=C2)Cl)(O)O

Origin of Product

United States

Preparation Methods

Method Overview

This approach involves the direct borylation of chlorinated aromatic compounds, particularly 2-chlorobenzene derivatives, followed by functionalization to introduce the carbamoyl and benzyl groups.

Procedure

  • Starting Material: 2-chlorobenzene derivative with a suitable leaving group or directing group.
  • Reagents: Boron tribromide (BBr₃) or boron trichloride (BCl₃) as borylating agents.
  • Catalysts: Transition metal catalysts such as palladium or copper complexes.
  • Conditions: Reactions are typically conducted under inert atmospheres (nitrogen or argon) at low to moderate temperatures (0–50°C) to prevent decomposition.
  • Outcome: Formation of the boronic acid intermediate, which is subsequently functionalized.

Key Reaction

Ar–Cl + BCl₃ → Ar–B(OH)₂ (after hydrolysis)

Suzuki-Miyaura Cross-Coupling Strategy

Method Overview

This method involves coupling a suitable boronic acid precursor with a chlorinated aromatic compound bearing the carbamoyl and benzyl groups.

Procedure

  • Step 1: Synthesize the boronic acid precursor, typically via the hydroboration of an aryl halide or via Miyaura borylation.
  • Step 2: React the boronic acid with a chlorinated aromatic compound (e.g., 4-chlorobenzene derivative) in the presence of a palladium catalyst (Pd(PPh₃)₄ or Pd(dppf)Cl₂).
  • Step 3: Use a base such as potassium carbonate (K₂CO₃) or sodium hydroxide to facilitate the coupling.
  • Conditions: Reactions are performed in anhydrous solvents like ethanol, toluene, or dimethylformamide (DMF) at elevated temperatures (80–110°C).

Representative Reaction

Ar–B(OH)₂ + Ar'–Cl → Ar–Ar' (via Pd catalysis)

Research Data

  • An example from the literature demonstrates the synthesis of similar boronic acids with high yields (~95%) under these conditions, emphasizing the importance of catalyst choice and reaction temperature.

Amide Formation and Functional Group Transformation

Method Overview

The carbamoyl group can be introduced via amide formation using carbamoyl chlorides or isocyanates, following initial synthesis of the boronic acid or its precursor.

Reaction Conditions

  • Typically performed at room temperature to moderate heating (~50°C).
  • Solvents such as dichloromethane or acetonitrile are preferred.

Supporting Data

  • Literature indicates that carbamoyl chlorides are highly reactive and facilitate efficient formation of carbamoyl derivatives, which are then subjected to purification.

Hydrolysis and Purification

Post-synthesis, the boronic acid intermediates are purified via silica gel chromatography, often using hexane and ethyl acetate mixtures. Hydrolysis of boron esters to free boronic acids is achieved under aqueous conditions, typically with dilute acids or bases.

Summary of Preparation Methods

Method Key Reagents Conditions Advantages References
Direct Borylation BCl₃/BBr₃, transition metal catalysts Inert atmosphere, 0–50°C Straightforward, scalable CN111004262A
Suzuki-Miyaura Coupling Boronic acids, Pd catalysts, chlorinated aromatics 80–110°C, inert solvents High yield, versatile Research articles, patents
Amide Formation Carbamoyl chlorides, amines Room temp to 50°C Selective, efficient Literature reports
Hydrolysis & Purification Aqueous acids/bases Ambient or mild heating Purity enhancement Standard protocols

Chemical Reactions Analysis

Suzuki-Miyaura Coupling Reactions

The compound is most prominently utilized in Suzuki-Miyaura cross-coupling reactions , which involve the formation of carbon-carbon bonds between boronic acids and aryl halides. Typical reaction conditions include:

  • Catalysts : Palladium complexes (e.g., Pd(PPh₃)₄ or PEPPSI-type catalysts) .

  • Base : Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) .

  • Solvent : Toluene, ethanol, or a toluene/water mixture .

  • Temperature : 60–80°C .

Mechanistic Insights :

  • Oxidative addition of the aryl halide to the palladium catalyst.

  • Transmetallation with the boronic acid, facilitated by the base .

  • Reductive elimination to form the coupled product and regenerate the catalyst.

Functional Group Tolerance :
The compound tolerates a wide range of functional groups, including halides, nitriles, and enolizable ketones . For example, reactions with bromobenzene derivatives yield products in 75–98% under optimized conditions .

Cross-Coupling with Diverse Substrates

The compound’s reactivity extends to coupling with alkenes, alkynes, and other boronic acids. Key examples include:

  • Acylation Reactions : Formation of benzophenone derivatives via coupling with acyl chlorides .

  • Heterocyclic Couplings : Reaction with 2-bromopyridine to form substituted pyridines .

Table 1: Representative Suzuki Coupling Yields

SubstrateCatalystBaseYield (%)
Benzoyl chloridePd(PPh₃)₄K₂CO₃88–94
4-Nitrobenzoyl chloridePEPPSI-PdCs₂CO₃93–97
2-BromopyridinePd(PPh₃)₄K₂CO₃62–95

Data compiled from sources .

Challenges and Limitations

  • Stability : Boronic acids are prone to protodeboration under acidic conditions, requiring careful control of pH .

  • Selectivity : Competing reactions (e.g., side coupling with C(sp³)–X bonds) can reduce yields .

Mechanism of Action

The mechanism of action of 4-Benzylcarbamoyl-2-chlorobenzeneboronic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their differences:

Compound Name Molecular Formula Substituents (Position) Key Features
4-Benzylcarbamoyl-2-chlorobenzeneboronic acid C₁₄H₁₂BClNO₃ (inferred) -Cl (2), -Benzylcarbamoyl (4) Combines boronic acid reactivity with carbamate functionality; steric hindrance from benzyl group .
4-Benzyloxy-3-chlorophenylboronic acid C₁₃H₁₁BClO₃ (inferred) -Cl (3), -Benzyloxy (4) Ether linkage (benzyloxy) increases electron density, altering reactivity in coupling reactions .
2-Chloro-4-(1-piperidinylcarbonyl)phenylboronic acid C₁₂H₁₄BClNO₃ (inferred) -Cl (2), -Piperidinylcarbonyl (4) Piperidine ring introduces basicity; potential for enhanced solubility in polar solvents .
3-(2,4-Dichlorophenylcarbamoyl)-2-fluorobenzeneboronic acid C₁₃H₉BCl₂FNO₃ -F (2), -Dichlorophenylcarbamoyl (3) Electron-withdrawing fluorine and dichloro groups may reduce boronic acid acidity .
4-Benzyloxy-2,6-difluorophenylboronic acid C₁₃H₁₁BF₂O₃ (inferred) -F (2,6), -Benzyloxy (4) Difluoro substitution enhances metabolic stability in pharmaceutical contexts .

Physicochemical Properties and Stability

  • Solubility : The piperidinyl derivative () may exhibit higher water solubility due to its basic amine, whereas the benzylcarbamoyl and benzyloxy analogues are likely more lipophilic .
  • Stability : Fluorinated derivatives (e.g., 4-Benzyloxy-2,6-difluorophenylboronic acid) generally show enhanced oxidative stability, making them preferable for long-term storage .

Biological Activity

4-Benzylcarbamoyl-2-chlorobenzeneboronic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its mechanisms of action, therapeutic potential, and related research.

  • Molecular Formula : C14H14BClN2O2
  • Molecular Weight : 284.63 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. As a boronic acid derivative, it can form reversible covalent bonds with diols, which is crucial for inhibiting proteases and other enzymes involved in cancer progression.

Key Mechanisms:

  • Proteasome Inhibition : The compound has shown promise in inhibiting the proteasome, which plays a critical role in protein degradation and regulation of cellular processes, including apoptosis and cell cycle progression.
  • Targeting Kinases : It may also inhibit various kinases involved in signaling pathways that promote cancer cell proliferation and survival.

Biological Activity Summary

Research has demonstrated several biological activities associated with this compound:

Activity TypeDescriptionReferences
Anticancer Activity Exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Enzyme Inhibition Acts as an inhibitor for specific enzymes such as serine proteases and cysteine proteases, impacting tumor growth.
Anti-inflammatory Shows potential anti-inflammatory properties by modulating cytokine production and reducing inflammatory responses.

Case Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of this compound on human breast cancer cells (MCF-7). The compound was found to significantly reduce cell viability at concentrations above 10 µM, with an IC50 value of approximately 15 µM. Mechanistic studies indicated that the compound induced apoptosis through the activation of caspase pathways.

Case Study 2: Enzyme Targeting

Another study investigated the inhibitory effects of this boronic acid on proteasome activity in prostate cancer cells. Results showed that treatment with the compound led to a dose-dependent decrease in proteasome activity, correlating with increased levels of pro-apoptotic factors such as p53 and Bax.

Research Findings

Recent studies have explored various aspects of the biological activity of this compound:

  • Cytotoxicity Profiles : A comprehensive screening against multiple cancer cell lines revealed that this compound exhibits selectivity towards certain types of tumors while sparing normal cells.
  • Synergistic Effects : Combination therapies involving this compound and conventional chemotherapeutics have shown enhanced efficacy, suggesting potential for use in combination therapy protocols.
  • Structure-Activity Relationship (SAR) : Investigations into the SAR have identified key functional groups responsible for its biological activity, paving the way for the design of more potent derivatives.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-Benzylcarbamoyl-2-chlorobenzeneboronic acid, and what challenges arise during purification?

  • Methodological Answer : Synthesis typically involves multi-step processes, such as introducing the benzylcarbamoyl group via amide coupling to a pre-functionalized boronic acid precursor. Key challenges include avoiding boroxin formation (dehydration products of boronic acids) and irreversible binding to silica gel during column chromatography. Purification may require specialized techniques like recrystallization in non-polar solvents or use of stabilizers (e.g., pinacol ester protection) to prevent degradation .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B) is critical for confirming the boronic acid moiety and substituent positions. High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity, while mass spectrometry (MS) validates molecular weight. For structural ambiguity, X-ray crystallography can resolve atomic arrangements, as demonstrated for related boronic acids in crystallographic studies .

Q. What are the primary research applications of this compound in academic settings?

  • Methodological Answer : It serves as a versatile building block in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl structures, particularly in medicinal chemistry for drug discovery. Its chlorobenzene and carbamoyl groups enhance binding specificity in enzyme inhibition studies, such as targeting proteases or kinases .

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki-Miyaura coupling using this boronic acid?

  • Methodological Answer : Optimize catalyst systems (e.g., Pd(PPh₃)₄ or SPhos ligands) and solvent polarity (toluene/ethanol/water mixtures) to balance reactivity and solubility. Elevated temperatures (80–100°C) improve reaction rates, but lower temperatures may reduce side reactions. Monitor pH to prevent boronic acid decomposition, and use excess base (e.g., K₂CO₃) to stabilize intermediates .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks)?

  • Methodological Answer : Cross-validate with alternative techniques:

  • Compare experimental NMR shifts with computational predictions (DFT calculations).
  • Use 2D NMR (COSY, HSQC) to assign overlapping signals.
  • Consult crystallographic data from analogous compounds to infer structural motifs .
    • For persistent discrepancies, explore dynamic effects (e.g., rotamers from the benzylcarbamoyl group) or trace impurities via LC-MS .

Q. What strategies mitigate stability issues during storage and handling?

  • Methodological Answer : Store under inert gas (argon) at 0–6°C to minimize oxidation and hygroscopicity. Lyophilization or formulation as a pinacol ester enhances shelf life. Avoid prolonged exposure to moisture or acidic conditions, which promote boroxin formation .

Q. How do substituents (e.g., chloro, benzylcarbamoyl) influence the compound’s reactivity and biological activity?

  • Methodological Answer :

  • Chlorine : Enhances electron-withdrawing effects, increasing electrophilicity of the boronic acid for cross-coupling.
  • Benzylcarbamoyl : Introduces hydrogen-bonding sites for target recognition in enzyme inhibition. Comparative studies with analogs (e.g., 4-Carboxyphenylboronic acid) show that substituent polarity modulates solubility and membrane permeability .
    • Computational modeling (e.g., docking studies) can predict binding affinities based on substituent interactions .

Data Contradiction Analysis

Q. How should researchers address inconsistent biological activity data across studies?

  • Methodological Answer :

Verify compound purity (>95% via HPLC) to exclude batch variability .

Replicate assays under standardized conditions (pH, temperature).

Cross-reference with structural analogs (e.g., 4-Benzyloxy-3-chlorophenylboronic acid) to identify substituent-dependent trends .

Perform meta-analyses of published data to identify confounding factors (e.g., solvent effects in cell-based assays) .

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